Product packaging for 2-amino-N-(2-phenylethyl)benzamide(Cat. No.:CAS No. 19050-62-5)

2-amino-N-(2-phenylethyl)benzamide

Cat. No.: B103067
CAS No.: 19050-62-5
M. Wt: 240.3 g/mol
InChI Key: BVUCIDPYOGNAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological and biological applications. researchgate.net Its presence in a wide array of bioactive compounds underscores its importance in drug discovery and development. researchgate.netnanobioletters.com Benzamide derivatives have been extensively explored and have shown a remarkable breadth of activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties. researchgate.net The structural simplicity of the benzamide core, coupled with the ease of its chemical modification, allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. This adaptability enables the fine-tuning of a compound's properties to enhance potency and selectivity for a specific biological target.

The ability of the benzamide group to participate in hydrogen bonding and other non-covalent interactions is a key determinant of its biological activity. nih.gov These interactions are crucial for the binding of small molecules to the active sites of enzymes and receptors. For instance, differently substituted benzamides have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a significant target in the development of anti-inflammatory drugs. researchgate.net Furthermore, recent computational studies on benzamide derivatives have highlighted their potential as glucokinase activators for the treatment of diabetes. nih.gov The development of a pharmacophore model for these derivatives helps in identifying the essential structural features required for their biological activity. nih.gov

Overview of the 2-Phenylethyl Moiety in Bioactive Compounds

A notable class of natural products containing this moiety is the 2-(2-phenylethyl)chromones (PECs), which are characteristic constituents of agarwood. mdpi.com These compounds are known for their fragrance and a variety of pharmacological properties, including cytotoxic, neuroprotective, acetylcholinesterase inhibitory, antioxidant, anti-inflammatory, and bacteriostatic activities. mdpi.com The structural diversity within the PEC family, arising from different substituents on the chromone (B188151) and phenylethyl parts, leads to a wide range of biological effects. mdpi.com

The 2-phenylethyl moiety is not limited to natural products. It is also a key component in the design of synthetic bioactive molecules. For instance, it has been incorporated into various scaffolds to create compounds with a range of biological activities. researchgate.net The free alcohol, 2-phenylethanol (B73330), and its derivatives are recognized for their pleasant aroma and have been reported as floral, fruit, and vegetative volatiles in numerous plant species. nih.govnih.gov Beyond its aromatic properties, 2-phenylethanol and related compounds play diverse roles in plant-insect interactions and possess biocide capabilities, making them useful in disinfectants and pest control products. nih.govnih.gov

Rationale for Investigating 2-amino-N-(2-phenylethyl)benzamide and Related Analogues

The investigation of this compound and its related analogues is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. researchgate.netnih.gov The rationale stems from the well-documented therapeutic potential of both the benzamide scaffold and the 2-phenylethyl moiety. By covalently linking these two fragments, researchers aim to create hybrid molecules that may exhibit synergistic or additive effects, or even entirely new pharmacological profiles.

The synthesis of 2-aminobenzamide (B116534) derivatives has been a subject of interest due to their potential as antimicrobial agents. nih.gov Studies on various N-substituted 2-aminobenzamides have demonstrated that modifications to the N-substituent can significantly impact their biological activity. researchgate.netnih.gov For example, a series of substituted 2-amino-N-phenylbenzamides were synthesized and evaluated for their antimycobacterial and antifungal properties. researchgate.net The results indicated that the nature and position of substituents on the N-phenyl ring played a crucial role in determining the potency of these compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B103067 2-amino-N-(2-phenylethyl)benzamide CAS No. 19050-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCIDPYOGNAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352333
Record name 2-amino-n-phenethyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19050-62-5
Record name 2-amino-n-phenethyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Synthetic Methodologies for 2 Amino N 2 Phenylethyl Benzamide and Its Derivatives

Established Synthetic Routes to 2-amino-N-(2-phenylethyl)benzamide

Several well-established methods are employed for the synthesis of this compound, primarily involving the reaction of an amine with a carboxylic acid derivative.

Ring Opening Reactions of Isatoic Anhydride (B1165640) with 2-Phenylethylamine

A common and effective method for synthesizing 2-aminobenzamide (B116534) derivatives involves the ring-opening of isatoic anhydride with a primary amine. nih.govnih.gov In the case of this compound, isatoic anhydride is treated with 2-phenylethylamine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may be heated to facilitate the reaction. nih.govnih.gov The nucleophilic amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of the desired N-substituted 2-aminobenzamide. This method is advantageous due to the commercial availability of isatoic anhydride and a wide variety of primary amines, allowing for the synthesis of a diverse library of benzamide (B126) derivatives. nih.gov Some protocols also report the use of microwave irradiation to accelerate the reaction, offering a more environmentally friendly and time-efficient alternative to conventional heating. nih.gov

Utilization of 2-Aminobenzamides as Precursors

2-Aminobenzamide itself can serve as a versatile starting material for the synthesis of various derivatives. medchemexpress.com While not a direct route to this compound, it is a key precursor in the broader synthesis of related compounds. For instance, the amino group of 2-aminobenzamide can undergo various transformations, including acylation and amination, to introduce different functional groups.

Advanced Synthetic Transformations and Functionalization

To create more complex and functionally diverse derivatives of this compound, a range of advanced synthetic transformations can be employed.

Acylation Reactions

The primary amino group of this compound is susceptible to acylation. This reaction involves treating the benzamide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For example, reaction with chloroacetyl chloride would yield 2-((chloroacetyl)amino)-N-(1-phenylethyl)benzamide. sigmaaldrich.com This functionalization is a key step in building more complex molecular architectures.

Amination Reactions

The aromatic ring of this compound can undergo amination reactions, though this is less common than transformations at the amino group. More prevalent is the use of amination reactions to synthesize precursors to this compound. Reductive amination, for instance, is a powerful method for forming C-N bonds and can be used to prepare N-alkylated amino acids which can be precursors in more complex syntheses. rsc.org

Palladium-Catalyzed Arylation and Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis and functionalization of 2-aminobenzamide derivatives. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Arylation: The C-H bonds of the benzamide ring can be directly arylated using palladium catalysis. For example, the ortho-C-H bonds of substituted benzamides can be selectively monoarylated with aryl or heteroaryl iodides. nih.gov This approach utilizes a directing group to guide the palladium catalyst to the desired position on the aromatic ring. While not directly demonstrated for this compound in the provided context, this methodology offers a potential route for its further functionalization.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to form C-C and C-N bonds, respectively. acs.orgmit.edu These reactions can be employed to couple 2-aminobenzamide derivatives with various partners. For instance, a halogenated derivative of this compound could be coupled with a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig) to introduce new aryl or amino substituents. The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov Tandem reactions that combine N-arylation and carboamination in a one-pot process have also been developed, providing rapid access to complex nitrogen-containing heterocyclic structures. nih.gov

Research Findings on Synthetic Methodologies

Reaction Type Reactants Catalyst/Reagents Products Key Features Reference
Ring OpeningIsatoic anhydride, 2-PhenylethylamineEthanol or DMF, Heat or MicrowaveThis compoundEfficient, versatile, green chemistry options available. nih.govnih.gov
Ortho-ArylationSubstituted benzamides, Aryl/heteroaryl iodidesPd(OAc)₂, N-(2-aminophenyl)acetamide (APA) directing group, Mn(OAc)₂Biaryl amide derivativesHigh ortho-monoaryl selectivity, silver-free conditions. nih.gov
C-N Cross-CouplingUnprotected 3-halo-2-aminopyridines, Primary/secondary aminesRuPhos- and BrettPhos-precatalysts, LiHMDSN(3)-substituted-2,3-diaminopyridinesSimple approach to N-substituted diaminopyridines. nih.gov
Tandem N-Arylation/Carboaminationγ-amino alkenes, Two different aryl bromidesPalladium/phosphine catalysts (e.g., BINAP)Differentially arylated N-aryl-2-benzyl pyrrolidine (B122466) derivativesOne-pot synthesis forming multiple bonds and a stereocenter. nih.gov

Derivatization Strategies for Analogues and Hybrids

The inherent reactivity of the this compound structure, characterized by its primary amino group, amide linkage, and aromatic rings, allows for extensive chemical modifications. These modifications are pivotal for developing a library of related compounds with varied structural features.

N-Substitution and Ring Substitutions

The primary amino group and the amide nitrogen of the benzamide core are common sites for N-substitution. Alkylation or acylation of the primary amino group can introduce a variety of substituents, altering the molecule's properties. Similarly, the aromatic rings are amenable to electrophilic substitution reactions. libretexts.org The nature of the existing substituents on the benzene (B151609) ring dictates the position of new incoming groups. libretexts.org Activating groups, which donate electrons, typically direct new substituents to the ortho and para positions, while deactivating groups, which withdraw electrons, direct them to the meta position. libretexts.org Halogens are a notable exception, as they are deactivating yet direct incoming groups to the ortho and para positions. libretexts.org

Research into related N-phenylalkyl substituted α-amino carboxamides has explored a wide range of substituents on the phenyl ring, including halogens, C1-C4 alkyl groups, and trifluoromethyl groups. google.com The synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives often starts with commercially available anilines, which undergo reductive alkylation followed by benzoylation. nih.gov This multi-step process allows for the introduction of diverse functionalities. nih.gov For instance, halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their chemical properties. nih.gov

Starting MaterialReaction TypeSubstituent IntroducedGeneral Outcome
2-aminobenzamide coreN-Alkylation/AcylationAlkyl, Acyl groupsModification of the primary amino group
Aromatic RingElectrophilic SubstitutionHalogens, Nitro groups, Alkyl groupsFunctionalization of the benzene rings
Commercial AnilinesReductive Alkylation & BenzoylationVaried R-groups via benzoyl chlorideSynthesis of diverse N-substituted benzamides nih.gov
Formation of Heterocyclic Systems from Benzamide Precursors (e.g., Quinazolines, Imidazoles, Benzotriazinones)

The 2-aminobenzamide framework is a valuable precursor for the synthesis of various fused heterocyclic systems, which are significant scaffolds in medicinal chemistry. researchgate.netorganic-chemistry.org The vicinal amino and amide groups can participate in cyclization reactions to form new rings.

Quinazolines: Quinazolines and their derivatives can be synthesized from 2-aminobenzamide precursors through several catalytic methods. organic-chemistry.orgfrontiersin.org For example, the reaction of 2-aminobenzamides with amines can yield quinazolinone products through a deaminative coupling reaction catalyzed by an in situ formed ruthenium catalyst. organic-chemistry.org Another approach involves the reaction of 2-aminobenzamides with isatoic anhydride and aldehydes in the presence of ionic liquids to form 2,3-dihydroquinazolin-4(1H)-ones. openmedicinalchemistryjournal.com Copper-catalyzed reactions of (2-aminophenyl)methanols with aldehydes also provide a route to 2-substituted quinazolines. organic-chemistry.org

Imidazoles and Benzimidazoles: Benzimidazoles can be synthesized through the Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones. organic-chemistry.org This method is noted for being environmentally friendly, avoiding the use of oxidants and metal catalysts. organic-chemistry.org While the synthesis of benzothiazoles proceeds efficiently at room temperature, the formation of benzimidazoles often requires higher temperatures and a solvent like acetonitrile (B52724) to achieve satisfactory yields. organic-chemistry.org The synthesis of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides has been achieved through the reaction of a 5-aminopyrazole derivative with arylmethylene malononitriles, proceeding via a Michael addition followed by cyclization. nih.gov

Benzotriazinones: The synthesis of benzotriazinones can be achieved from 2-aminobenzamide derivatives. For example, the reaction of 2-aminobenzamide with nitrous acid can lead to the formation of a diazonium salt, which can then cyclize to form the benzotriazinone ring system. While direct synthesis from this compound is less commonly detailed, the general chemistry of 2-aminobenzamides supports this transformation. Microwave-assisted synthesis has been shown to be an effective method for preparing benzotriazole (B28993) derivatives, offering higher yields in shorter reaction times compared to conventional heating. nih.gov

Heterocyclic SystemPrecursorKey Reagents/CatalystsGeneral Method
Quinazolinones2-AminobenzamideAmines, Ruthenium catalystDeaminative coupling organic-chemistry.org
2,3-Dihydroquinazolin-4(1H)-ones2-AminobenzamideIsatoic anhydride, Aldehydes, Ionic liquidsMulticomponent reaction openmedicinalchemistryjournal.com
Benzimidazoles2-Amino anilinesβ-Diketones, Brønsted acid (TsOH)Cyclization reaction organic-chemistry.org
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole benzamideArylmethylene malononitriles, PiperidineMichael addition and cyclization nih.gov
BenzotriazolesBenzotriazole-5-carbonyl chlorideAmineAmidation (Conventional or Microwave) nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. Researchers have explored both conventional and modern synthetic techniques to optimize yields and reduce reaction times.

Conventional Synthetic Approaches

Conventional synthesis methods typically involve heating reactants under reflux for extended periods. asianjpr.comindianchemicalsociety.com The synthesis of amides, for example, can be achieved by reacting a carboxylic acid with an amine. indianchemicalsociety.com Often, the carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride, which then reacts with the amine. indianchemicalsociety.comorientjchem.org While effective, these methods can be time-consuming and may require harsh reagents. openmedicinalchemistryjournal.comasianjpr.com For instance, the synthesis of certain amides via conventional heating may require refluxing for approximately 45 minutes to several hours, with yields varying significantly. asianjpr.comindianchemicalsociety.com Studies comparing conventional and microwave-assisted synthesis of various amides have reported yields for conventional methods ranging from 50-72%. indianchemicalsociety.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govasianjpr.comnih.gov This technique is considered a green chemistry approach as it can reduce the use of solvents and energy consumption. nih.govasianjpr.com

In the synthesis of benzamide derivatives, microwave irradiation has been shown to be highly effective. For example, the reaction of isatoic anhydride with various amines under microwave irradiation (140–420 W) can be completed in 4–10 minutes, affording the desired 2-aminobenzamide derivatives in good yields. nih.gov A comparative study on the synthesis of substituted heterocyclic amides found that microwave irradiation resulted in yields of 75–87%, a significant improvement over the 50–72% yields obtained through conventional methods. indianchemicalsociety.com Similarly, the synthesis of benzotriazole derivatives under microwave irradiation was completed in minutes with yields of 83-93%, compared to hours and yields of 65-72% for the conventional approach. nih.gov This acceleration is attributed to the direct and efficient heating of the reaction mixture by microwaves. asianjpr.com

Comparison of Conventional and Microwave-Assisted Amide Synthesis nih.govindianchemicalsociety.com
Compound TypeMethodReaction TimeYield (%)
Substituted Heterocyclic Amides indianchemicalsociety.comConventionalNot specified, longer50–72
MicrowaveNot specified, shorter75–87
Benzotriazole Amides nih.govConventionalHours65–72
MicrowaveMinutes83–93
2-Aminobenzamides from Isatoic Anhydride nih.govConventionalNot specified, longerVariable
Microwave4–10 minGood yields

Structure Activity Relationship Sar Investigations of 2 Amino N 2 Phenylethyl Benzamide Analogues

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape of 2-amino-N-(2-phenylethyl)benzamide and its analogues is critical for their interaction with biological targets. Conformational preferences, including isomerism and rotameric states, dictate the spatial arrangement of key functional groups, thereby influencing binding affinity and activity.

The amide bond (-CO-NH-) is a key structural feature that exhibits significant double-bond character due to resonance. This restricts rotation, leading to the existence of cis and trans isomers. For most open-chain amides, the trans conformation, where the alpha-carbons of the flanking groups are on opposite sides of the C-N bond, is sterically favored and significantly lower in energy than the cis conformation. The energy barrier for interconversion is substantial, meaning that these conformers are stable at room temperature. The molecular structure of related 2-aminobenzohydrazide derivatives has been shown to be nearly planar, a conformation stabilized by intermolecular hydrogen bonding in the solid state. researchgate.net This planarity is consistent with the favored trans geometry of the amide linkage, which is crucial for presenting the hydrogen bond donors and acceptors in a well-defined orientation for biological recognition.

The energy barriers for these rotameric interconversions are typically much lower than for cis-trans isomerization of the amide bond. However, steric hindrance from bulky substituents can increase these barriers. For example, an ortho-substituent adjacent to the amide linkage can clash with the carbonyl oxygen or N-H proton, restricting rotation and favoring a non-planar conformation between the phenyl ring and the amide group. nih.gov This interplay between substituent effects and rotameric preferences is a key determinant of how the molecule presents itself to a binding site, directly correlating conformation with biological recognition.

Pharmacophore Elucidation and Development

The development of potent and selective ligands based on the this compound scaffold has been guided by pharmacophore modeling, a computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. These models are crucial for designing new molecules with improved affinity and selectivity for their target.

Pharmacophore models for benzamide (B126) derivatives often highlight the importance of specific features, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, studies on related 2-aminobenzamide (B116534) derivatives have revealed that the spatial arrangement of the amino group, the amide linkage, and the aromatic rings are critical for their antimicrobial activity. mdpi.com The ability of these molecules to form intramolecular hydrogen bonds can influence the "opening" or "closing" of the pharmacophore site, thereby modulating their biological effect. mdpi.com

In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a pharmacophore model was developed that identified three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor as key features for potent inhibition. nih.gov This model aligns well with the structure of this compound, which possesses two aromatic rings (hydrophobic and aromatic features), a flexible ethyl linker contributing to hydrophobicity, and an amide group that can act as both a hydrogen bond donor and acceptor. The initial hypothesis for these models suggested that hydrogen-bond acceptor lipid (HBAL), hydrophobic (HY), and ring aromatic (RA) features were able to map the important characteristics of the compounds in the dataset. nih.gov

The development of these pharmacophore models typically involves:

Training Set Selection: A group of molecules with known biological activities is chosen.

Conformational Analysis: The possible shapes (conformations) of each molecule are generated.

Feature Mapping: Common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) are identified.

Hypothesis Generation: A 3D arrangement of these features that is common to the active molecules but absent in inactive ones is proposed. nih.gov

The resulting pharmacophore model can then be used for virtual screening of compound libraries to identify new potential leads that fit the model's spatial and chemical requirements. nih.gov

Bioisosteric Replacements and Scaffold Modifications in Benzamide Derivatives

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the potency, selectivity, pharmacokinetics, or toxicity of a lead compound. cambridgemedchemconsulting.com In the context of this compound analogues, significant research has focused on the replacement of the central amide bond and modifications to the benzamide scaffold. mdpi.com

One area of investigation involves replacing the amide group with other functional groups to probe the importance of its structural and electronic properties. mdpi.com The amide group is planar and possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are often crucial for binding to biological targets. nih.gov Various bioisosteres have been explored to mimic these features while altering other properties like metabolic stability. mdpi.comnih.gov

For example, in a study using the benzamide scaffold Wact-11 as a reference, the amide group was replaced by several bioisosteres to evaluate their effect on anthelmintic activity against C. elegans. mdpi.com The results highlighted the critical nature of the amide group for this specific activity.

Table 1: Effect of Amide Bond Bioisosteric Replacement on Motility Reduction in C. elegans mdpi.com
EntryCompound/BioisostereMotility Reduction (%)
1Thioamide92
2Selenoamide100
3N-methylthioamide59
4Urea47
5N-alkylamidesNo significant activity
6SulfonamideNo significant activity

Other common bioisosteric replacements for the amide bond include heterocycles like oxadiazoles (B1248032) and triazoles. nih.gov These rings can mimic the planarity and dipole moment of the amide bond. nih.gov Specifically, 1,2,4-oxadiazoles and 1,2,3-triazoles have been successfully employed as amide bioisosteres, sometimes leading to improved metabolic stability or membrane permeability. nih.gov

Table 2: Common Bioisosteric Replacements and Scaffold Modifications
Original GroupBioisosteric Replacement/ModificationRationale/Observed EffectReference
Amide (-CONH-)Thioamide (-CSNH-)Maintains key interactions, potent activity observed in some systems. mdpi.com
Amide (-CONH-)TriazoleMimics planar geometry and H-bond features; can improve metabolic stability. mdpi.comnih.gov
Amide (-CONH-)OxadiazoleMimics planarity and dipole moment; can improve metabolic stability and permeability. nih.gov
Amide (-CONH-)Sulfonamide (-SO₂NH-)Can alter geometry and electronic properties; often leads to loss of activity. mdpi.com
HydrogenFluorineCan block metabolic oxidation and alter pKa. cambridgemedchemconsulting.com
PhenylPyridyl, ThienylAlters electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.com

These structure-activity relationship (SAR) studies, combining both bioisosteric replacement and scaffold modification, are fundamental to the iterative process of drug design, allowing for the fine-tuning of a molecule's properties to achieve the desired therapeutic profile.

Pharmacological and Biological Activity Profiling of 2 Amino N 2 Phenylethyl Benzamide Derivatives

Antimicrobial Activity

Derivatives of 2-aminobenzamide (B116534) have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Effects

Several novel 2-aminobenzamide derivatives have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of these compounds were synthesized and tested against various bacterial strains. The results, measured by the diameter of the inhibition zone in millimeters, indicated a range of efficacy. For instance, some derivatives showed moderate to good activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

The antibacterial potential of these derivatives is influenced by their structural features. The presence and nature of substituents on the benzamide (B126) scaffold play a crucial role in determining the extent of their inhibitory effects.

Table 1: Antibacterial Activity of Selected 2-Aminobenzamide Derivatives (Inhibition Zone in mm)

Compound/Drug Bacillus subtilis Staphylococcus aureus Pseudomonas aeruginosa Escherichia coli
Derivative 1 12 14 10 11
Derivative 2 15 16 12 13
Derivative 3 11 13 9 10
Ampicillin 28 30 - -
Gentamicin - - 25 22

Data is illustrative and compiled from various research findings.

Antifungal Effects

The antifungal properties of 2-aminobenzamide derivatives have also been a significant area of investigation. Certain derivatives have exhibited potent activity against a range of fungal pathogens. Notably, one particular derivative, referred to as compound 5 in a study, demonstrated excellent antifungal activity against Aspergillus fumigatus, even surpassing the efficacy of the standard antifungal drug Clotrimazole. This same compound also showed significant activity against Saccharomyces cerevisiae and Candida albicans. nih.gov

The mechanism of action for the antifungal effects of these compounds is thought to be related to their specific molecular structures, which can interact with fungal cell components, thereby inhibiting their growth.

Table 2: Antifungal Activity of Selected 2-Aminobenzamide Derivatives (Inhibition Zone in mm)

Compound/Drug Saccharomyces cerevisiae Aspergillus fumigatus Candida albicans
Derivative 1 13 15 11
Derivative 2 16 18 14
Compound 5 20 25 19
Clotrimazole 22 22 21

Data is illustrative and compiled from various research findings. nih.gov

Antimycobacterial Activity

Research into the antimycobacterial effects of 2-aminobenzamide derivatives has shown promise. While direct studies on 2-amino-N-(2-phenylethyl)benzamide derivatives are limited, research on structurally related compounds provides valuable insights. For example, a series of 2,2'-dithiobis(benzamide) derivatives were synthesized and evaluated for their in vitro activity against various Mycobacterium species. nih.gov These studies are crucial in the ongoing search for new therapeutic agents to combat mycobacterial infections.

Antitubercular Activity

The global health challenge posed by tuberculosis has driven extensive research into novel antitubercular agents. In this context, derivatives of benzamide have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. Studies on N-substituted benzamide and carboxamide derivatives of 2-quinolones have revealed significant antitubercular activity. orientjchem.orgscispace.com For instance, certain nitrobenzamide derivatives have exhibited potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. One of the most potent compounds, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], demonstrated efficacy that was superior or equivalent to standard antitubercular drugs like streptomycin and kanamycin. nih.gov These findings underscore the potential of the benzamide scaffold as a basis for the development of new antitubercular drugs.

Anticancer and Cytotoxic Activity

The potential of 2-aminobenzamide derivatives as anticancer agents has been an active area of research. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, demonstrating a range of cytotoxic activities.

Neurological and Central Nervous System (CNS) Activity

G-Protein Coupled Receptor (GPCR) Modulation

Serotonin Receptor Subtype (5-HT2A, 5-HT2B, 5-HT2C) Binding

Current research on 2-amino-N-phenethylbenzamide derivatives has primarily focused on their effects on gastrointestinal motility. In studies investigating their spasmolytic properties, it was observed that the newly synthesized compounds did not affect the serotonin or Ca2+-dependent signaling pathway of contractile activity. nih.gov This suggests a lack of significant functional interaction with the serotonin receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C, that are involved in modulating smooth muscle contraction in the gut. Detailed binding affinity studies providing specific pKi or IC50 values for this compound at these receptor subtypes are not extensively available in the reviewed literature.

Dopamine Receptor Ligand Activity

The reviewed scientific literature does not currently provide specific data on the direct binding or functional ligand activity of this compound at dopamine receptor subtypes. While the broader class of benzamides includes compounds with activity at dopamine receptors, the specific activity profile for this particular chemical structure has not been characterized.

Alpha-Adrenergic Receptor Modulation

There is no specific information available in the current body of scientific literature detailing the modulatory activity of this compound on alpha-adrenergic receptors. Research has not yet characterized its potential agonist or antagonist effects at these sites.

Spasmolytic Activity (In Silico Predictions)

In silico simulations have been employed to predict the therapeutic potential of 2-amino-N-phenethylbenzamides. These computational studies suggested that the compounds could function as effective, orally active spasmolytics with a low likelihood of toxicity. nih.gov This predictive work laid the foundation for further experimental validation, which ultimately confirmed the spasmolytic effects of these compounds in ex vivo models. nih.gov The computational analysis was a critical first step in identifying the potential of this chemical series for treating conditions like Irritable Bowel Syndrome (IBS). nih.gov

Anti-inflammatory Activity

Several derivatives of 2-amino-N-phenethylbenzamide have demonstrated significant anti-inflammatory properties. nih.gov In in vitro assays, four compounds from this series showed superior activity in preventing heat-induced albumin denaturation when compared to established anti-inflammatory drugs such as acetylsalicylic acid and diclofenac sodium. nih.gov

Further investigation into the mechanism revealed that specific derivatives, namely compounds 4b (2-chloro-N-(2-(phenethylcarbamoyl)phenyl)benzamide) and 4c (N-phenethyl-2-(2-phenylacetamido)benzamide), exerted their anti-inflammatory effects by suppressing the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Concurrently, these compounds stimulated the expression of neuronal nitric oxide synthase (nNOS), which would lead to increased production of nitric oxide (NO), a molecule with complex roles in inflammation and vasodilation. nih.gov In contrast, the parent compound 3 (2-amino-N-phenethylbenzamide) and derivative 4a did not show this anti-inflammatory potential. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity by Albumin Denaturation

Compound % Inhibition of Denaturation Comparison to Standards
2-amino-N-phenethylbenzamide (3) Very Good Superior to Acetylsalicylic Acid & Diclofenac
Derivative 4a Very Good Superior to Acetylsalicylic Acid & Diclofenac
Derivative 4b Very Good Superior to Acetylsalicylic Acid & Diclofenac
Derivative 4c Very Good Superior to Acetylsalicylic Acid & Diclofenac
Acetylsalicylic Acid Standard -
Diclofenac Sodium Standard -

Data derived from in vitro studies comparing the ability of compounds to prevent albumin denaturation. nih.gov

Metabolic Regulation and Enzyme Activation/Inhibition

The this compound scaffold has been identified as a key structure in the development of agents for metabolic regulation.

Glucokinase (GK) Activation

Novel phenylethyl benzamide derivatives have been synthesized and evaluated for their ability to activate glucokinase (GK), a critical enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. nih.gov One notable compound, identified as YH-GKA, proved to be a potent glucokinase activator with an EC50 of 70 nM. nih.gov

In preclinical studies using C57BL/J6 mice, acute administration of YH-GKA demonstrated a significant glucose-lowering effect. nih.gov Furthermore, in a subchronic study with ob/ob mice, a model for obesity and diabetes, YH-GKA led to a significant decrease in blood glucose levels without adversely affecting serum lipids or body weight. nih.gov This highlights the potential of the phenylethyl benzamide structure in developing effective and well-tolerated glucokinase activators for diabetes treatment. nih.gov

Table 2: Glucokinase Activation Profile of YH-GKA

Parameter Value Species/Model
EC50 70 nM In Vitro Assay
Glucose AUC Reduction 29.6% (at 50 mg/kg) C57BL/J6 Mice (OGTT)
Metabolic Effect Significant decrease in blood glucose ob/ob Mice (Subchronic study)

Data from a study identifying a novel phenylethyl benzamide glucokinase activator. nih.gov

Dipeptidyl Peptidyl Peptidase-IV (DPP-IV) Enzyme Targeting

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood sugar levels. nih.gov The inhibition of DPP-IV is a recognized therapeutic strategy for managing type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control. nih.gov

Derivatives of this compound have been investigated as potential DPP-IV inhibitors. In one study, a novel N-substituted aminobenzamide scaffold was designed and evaluated for its ability to inhibit the DPP-IV enzyme. mdpi.com The research utilized computer-aided drug design to assess the binding modes of a series of compounds to the enzyme's active site. mdpi.com Subsequent in vitro testing of 69 synthesized compounds confirmed that the N-aminobenzamide scaffold is a valid framework for DPP-IV inhibition, with the most active compounds demonstrating 38% enzyme activity at a 100 μM concentration. mdpi.com Other research into different, yet related, scaffolds has identified compounds with significant inhibitory potential. nih.gov

Table 1: In Vitro DPP-IV Inhibitory Activity of Various Derivatives
CompoundScaffold TypeIC₅₀ (μM)
Compound 14-benzylpiperidine derivative1.6 ± 0.04
Compound 22-benzylpyrrolidine derivative0.3 ± 0.03
Compound 3phenethyl-piperazine derivative1.2 ± 0.04
Compound 44-amino-1-benzylpiperidine derivative4 ± 0.08

Data sourced from Mehanna AS (2020). nih.gov

Antiviral Activity (e.g., HIV-1 Vif Antagonism)

The Human Immunodeficiency Virus Type 1 (HIV-1) viral infectivity factor (Vif) is a critical protein for viral replication. googleapis.com It functions by targeting the human antiviral protein APOBEC3G (A3G) for degradation, thereby overcoming one of the host's innate immune defenses. googleapis.com The Vif-A3G axis is therefore considered a valid target for the development of novel anti-HIV therapies. googleapis.com

Research has focused on 2-aminobenzamide derivatives as Vif antagonists. googleapis.com Building upon a previously reported Vif antagonist, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide, researchers optimized the structure to enhance its antiviral potency. googleapis.com This led to the discovery of a more potent compound, designated 6m, which exhibited an EC₅₀ of 0.07 μM in non-permissive H9 cells. googleapis.com This represents an approximate five-fold increase in antiviral activity compared to the parent compound. googleapis.com Western blot analysis confirmed that compound 6m was more effective at suppressing the Vif protein. googleapis.com Furthermore, it demonstrated high efficacy in suppressing the replication of various clinical drug-resistant HIV strains. googleapis.com Another benzamide derivative, identified as AH0109, has also been shown to inhibit HIV-1 replication with an EC₅₀ of 0.7 μM by impairing the early stages of the viral life cycle.

Table 2: Anti-HIV-1 Activity of Benzamide Derivatives
CompoundTargetEC₅₀ (μM)Cell Line
6mHIV-1 Vif0.07H9 cells
AH0109HIV-1 Reverse Transcription / cDNA Nuclear Import0.7C8166 T cells

Data sourced from PubMed and PMC articles. googleapis.com

Other Reported Biological Activities of Benzamide Derivatives

The benzamide scaffold is present in a wide range of biologically active molecules, leading to the exploration of its derivatives for various therapeutic applications. mdpi.com

Certain benzamide derivatives have demonstrated potential as antihypertensive agents. For instance, the novel compound 2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]-N-(4-nitrophenyl)-3-phenylpropenamide (MBPNPP) was investigated for its effects on blood pressure. In an experimental study using spontaneously hypertensive rats, the highest daily oral dose of MBPNPP (10 mg/kg) significantly prevented the rise in systolic blood pressure. The pressure was maintained at 124.50 mmHg, compared to 167.23 mmHg in the negative control group, an effect comparable to the standard antihypertensive drug captopril (120.17 mmHg). Other studies have also noted the hypotensive activity of different heterocyclic benzamide derivatives.

The potential for related phenolic derivatives to influence lipid levels has also been investigated. In an in vivo study, the antihyperlipidemic activity of a synthesized phenolic derivative, compound 4a, was compared to the standard drug atorvastatin. Over a six-week treatment period, the group receiving compound 4a showed a minimum weight increment of 20%, which was lower than the 35% increment observed with atorvastatin. Furthermore, compound 4a demonstrated a more prominent increase in high-density lipoprotein (HDL) cholesterol and a greater decrease in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride levels compared to atorvastatin.

Amino-substituted benzamide derivatives have been identified as promising antioxidant agents. A study involving a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups evaluated their antioxidant capacity using DPPH and FRAP assays. The results indicated that most of the tested compounds exhibited improved antioxidant properties relative to the reference molecule, butylated hydroxytoluene (BHT). A trihydroxy derivative, compound 26, was identified as the most promising, showing significant potential for further optimization of the benzamide scaffold as an antioxidant. Computational analysis supported these findings, highlighting the positive influence of electron-donating groups on antioxidant properties. Other studies on nitrone derivatives containing a triazole motif also reported significant interaction with the stable free radical DPPH.

Table 3: Antioxidant Activity of Nitrone Derivatives (DPPH Radical Interaction)
CompoundSubstituent Motif% Inhibition (after 20 min)% Inhibition (after 60 min)
10aPhenyl5778
10b4-fluorophenyl8196
10c2,4-difluorophenyl64.579
10d4-fluoro-3-methylphenyl7895

Data sourced from MDPI.

Novel benzamide derivatives have been developed and identified as potent inducers of cell differentiation. This activity is of significant interest for therapeutic applications, particularly in oncology, where inducing differentiation can be a strategy to control the infinite proliferation of carcinoma cells. Patented benzamide derivatives have been shown to possess a differentiation-inducing effect, making them useful as potential therapeutic agents for malignant tumors, including hematologic malignancies and solid carcinomas.

Photosynthesis-Inhibiting Properties

Currently, there is a lack of available scientific literature detailing the photosynthesis-inhibiting properties of this compound or its derivatives. Extensive searches of scholarly databases have not yielded studies focused on the effects of this specific compound on photosynthetic processes, such as the inhibition of photosynthetic electron transport in chloroplasts. Therefore, no data on its herbicidal or plant growth regulatory activities related to photosynthesis can be provided at this time.

Antiarrhythmic Properties

Similarly, a comprehensive review of existing scientific research reveals no specific studies investigating the antiarrhythmic properties of this compound or its derivatives. While the broader class of benzamides has been explored for various pharmacological activities, including antiarrhythmic effects, research has not been specifically published on this particular compound. As a result, there is no information available regarding its effects on cardiac ion channels, action potential duration, or its efficacy in in-vitro or in-vivo models of cardiac arrhythmia.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The molecular targets for 2-amino-N-(2-phenylethyl)benzamide and its analogs are diverse, spanning from enzymes to cell surface receptors. Research into structurally related N-aryl benzamides has identified them as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This receptor is a key player in synaptic plasticity and its modulation has therapeutic implications in various neurological disorders. Mutagenesis studies have validated the binding site for these benzamide (B126) scaffolds on the mGlu5 receptor. nih.gov

In the realm of infectious diseases, a phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides, close analogs, as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The lead compound in this series demonstrated high potency against T. brucei cultures with significant selectivity over mammalian cells. nih.gov

Furthermore, the 2-aminobenzamide (B116534) moiety is recognized as a zinc-binding group within the molecular structures of histone deacetylase (HDAC) inhibitors. mdpi.com Derivatives of 2-aminobenzamide, specifically 5-styrylbenzamides, have also been investigated as potential inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com

Ligand-Receptor/Enzyme Interactions and Binding Affinity

The interaction of benzamide derivatives with their molecular targets is governed by specific structural features and non-covalent interactions. For N-aryl benzamide NAMs of the mGlu5 receptor, a combination of site-directed mutagenesis and computational modeling has identified six key amino acid residues in the allosteric binding site: P654, Y658, T780, W784, S808, and A809. nih.gov The binding mode for these modulators typically places the long axis of the ligand parallel to transmembrane helices 3 and 7. nih.gov The affinity of these compounds can be significantly influenced by substituents on the aryl rings. nih.gov

In the context of anti-trypanosomal activity, structure-activity relationship (SAR) studies of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides revealed that potency is highly dependent on the substitution pattern. The most potent analog identified had an in vitro half maximal effective concentration (EC₅₀) of 0.001 µM against T. brucei. nih.gov

For the inhibition of cholinesterases and β-secretase, 5-styrylbenzamide derivatives have shown varied inhibitory activities. The unsubstituted (E)-2-amino-5-styrylbenzamide was the most active against BChE within its series, with a half maximal inhibitory concentration (IC₅₀) of 4.7 ± 0.32 µM. mdpi.com The table below summarizes the inhibitory activities of selected benzamide analogs.

CompoundTargetActivity (IC₅₀/EC₅₀)Reference
N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analog (Compound 73)Trypanosoma brucei0.001 µM (EC₅₀) nih.gov
(E)-2-Amino-5-styrylbenzamide (2a)Butyrylcholinesterase (BChE)4.7 ± 0.32 µM (IC₅₀) mdpi.com
(E)-2-Amino-5-styrylbenzamide (2a)β-Secretase (BACE1)24.3 ± 0.51 µM (IC₅₀) mdpi.com
N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide analog (Compound 39)Glycine Transporter 1 (GlyT1)37 nM (IC₅₀) researchgate.net

Enzyme Kinetic Studies (where applicable)

Enzyme kinetic studies have been performed on 5-styrylbenzamide derivatives to elucidate their mechanism of inhibition against β-secretase (BACE1). mdpi.com By measuring reaction velocities at various substrate and inhibitor concentrations, Lineweaver-Burk plots were constructed. mdpi.com This analysis, plotting the inverse of velocity against the inverse of substrate concentration, helps to determine whether the inhibition is competitive, non-competitive, or uncompetitive. For compounds (E)-2-amino-5-styrylbenzamide and its N²-tosylated analog, these kinetic studies provided insight into how they interact with the enzyme and its substrate to reduce catalytic activity. mdpi.com

Cellular Pathway Modulation

The biological effects of this compound and its derivatives are a direct consequence of their ability to modulate specific cellular pathways. As NAMs of mGlu5, they can decrease the receptor's response to glutamate, thereby downregulating signaling cascades such as the phospholipase C pathway, which leads to inositol (B14025) trisphosphate production and intracellular calcium release. This modulation can impact synaptic transmission and neuronal excitability.

By inhibiting cholinesterases, these compounds can increase the synaptic levels of acetylcholine, a key neurotransmitter, thereby enhancing cholinergic signaling. This is a primary therapeutic strategy for Alzheimer's disease. Inhibition of β-secretase (BACE1) would modulate the amyloidogenic pathway by reducing the production of amyloid-beta peptides from the amyloid precursor protein, a central event in the pathogenesis of Alzheimer's disease. mdpi.com

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Fluorescence

Organic fluorophores capable of Excited State Intramolecular Proton Transfer (ESIPT) are of significant interest for their unique photophysical properties, particularly their large Stokes-shifted fluorescence emission. bohrium.comnih.gov The ESIPT process involves a four-level photocycle where a proton is transferred within the molecule in the excited state. bohrium.commdpi.com

The structure of this compound, featuring a primary amino group ortho to an amide linkage, provides the necessary components for ESIPT. An intramolecular hydrogen bond can form between a proton of the amino group (the proton donor) and the carbonyl oxygen of the amide group (the proton acceptor).

Upon photoexcitation from the ground state (E) to the excited state (E), the acidity of the amino group and the basicity of the carbonyl oxygen increase, facilitating an ultrafast proton transfer. This creates an excited-state keto-tautomer (K). This tautomer then relaxes to its ground state (K) via fluorescence emission at a longer wavelength (lower energy) than the normal emission from E*. Finally, the unstable ground-state keto-tautomer (K) rapidly reverts to the more stable enol form (E), completing the cycle. This process results in a characteristic dual-band or large Stokes-shifted fluorescence, which is sensitive to the molecular environment, including solvent polarity. mdpi.comresearchgate.net

Advanced Research Methodologies in the Study of 2 Amino N 2 Phenylethyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 2-amino-N-(2-phenylethyl)benzamide, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H-NMR spectroscopy for related benzamide (B126) structures reveals characteristic chemical shifts. For instance, in N-benzylbenzamide, the protons of the benzyl (B1604629) group (CH₂) appear as a doublet around δ 4.65 ppm, while the aromatic protons present as a multiplet in the δ 7.26-7.79 ppm range. rsc.org The broad singlet for the NH proton is typically observed around δ 6.44 ppm. rsc.org Similarly, for 2-amino-N-(p-tolyl)benzamide, the NH proton appears as a broad singlet at δ 7.76 ppm, and the NH₂ protons also form a broad singlet at δ 5.43 ppm. nih.gov

¹³C-NMR spectroscopy provides complementary data. In N-benzylbenzamide, the carbonyl carbon (C=O) resonates at approximately δ 167.5 ppm. rsc.org The carbon atoms of the aromatic rings appear in the δ 127.1-138.2 ppm region, and the benzylic carbon (CH₂) is found at δ 44.2 ppm. rsc.org For other benzamide derivatives, the chemical shifts are influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes and restricted rotations within the molecule, such as the rotation around the amide C-N bond. researchgate.net This technique provides insights into the energy barriers of these dynamic processes. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzamide Derivatives
CompoundSolvent¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
N-benzylbenzamideCDCl₃4.65 (d, 2H), 6.44 (brs, 1H), 7.26-7.51 (m, 6H), 7.79 (d, 2H)44.2, 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2, 167.5 rsc.org
2-Amino-N-(p-tolyl)benzamideDMSO-d₆2.33 (s, 3H), 5.43 (br s, 2H), 6.68-6.70 (m, 2H), 7.15 (d, 2H), 7.23 (t, 1H), 7.41-7.45 (m, 3H), 7.76 (br s, 1H)21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6 nih.gov
N-(2-phenylethyl)benzamideNot specifiedNot specifiedNot specified nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum of a typical benzamide shows characteristic absorption bands. nist.govnist.gov For example, 2-amino-N-(4-chlorophenyl)benzamide exhibits N-H stretching vibrations in the range of 3285-3463 cm⁻¹, a C=O stretching vibration at 1638 cm⁻¹, and N-H bending at 1558.12 cm⁻¹. nih.govjapsonline.com The presence of both primary amine (NH₂) and secondary amide (NH) groups in this compound would result in multiple distinct N-H stretching bands. nih.govjapsonline.com

Table 2: Characteristic IR Absorption Bands for Benzamide Derivatives
Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
N-H (Amine and Amide)Stretching3200-3500 nih.govjapsonline.com
C-H (Aromatic)Stretching3000-3100 japsonline.com
C-H (Aliphatic)Stretching2850-3000 japsonline.com
C=O (Amide I)Stretching1630-1680 nih.govjapsonline.com
N-H (Amide II)Bending1510-1570 japsonline.com
C=NStretching~1463 japsonline.com

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of benzamide derivatives, often showing the protonated molecule [M+H]⁺. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information. researchgate.net For instance, the mass spectrum of N-(2-phenylethyl)benzamide shows characteristic fragments resulting from the cleavage of the benzyl group. researchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are influenced by the chromophores present, such as the benzene (B151609) rings and the carbonyl group. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic excitation energies and absorption wavelengths, which can then be compared with experimental data. researchgate.net The solvent environment can also influence the position of the absorption bands. researchgate.net

Fluorescence Spectroscopy (Stationary and Time-Resolved)

Fluorescence spectroscopy can be used to study the photophysical properties of this compound and its derivatives. Some aminobenzamides are known to be fluorescent and can be used as probes for studying biological systems like membranes. scilit.com Stationary fluorescence measurements provide information on the emission spectrum, while time-resolved fluorescence can determine the fluorescence lifetime, offering insights into the excited state dynamics and interactions with the local environment.

In Vitro Biological Assays

In vitro biological assays are crucial for evaluating the potential biological activities of this compound and its analogues.

Derivatives of 2-aminobenzamide (B116534) have been investigated for a range of biological activities. For example, some N-(2-aminophenyl)-benzamide derivatives have shown inhibitory activity against histone deacetylase (HDAC) enzymes, with some compounds exhibiting nanomolar potency against HDAC1 and HDAC2. nih.gov These compounds also displayed antiproliferative activity against cancer cell lines such as A549 and SF268. nih.gov

In other studies, 2-aminobenzamide derivatives have been evaluated for their antimicrobial potential against various bacterial and fungal strains. nih.gov Some compounds have shown excellent antimicrobial activity, in some cases even more potent than standard drugs. nih.gov

Furthermore, analogues of 4-amino-N-(1-phenylethyl)benzamide have been studied for their anticonvulsant activity. nih.gov These studies involve assessing the ability of the compounds to protect against seizures induced by methods like maximal electroshock (MES) in animal models. nih.govsemanticscholar.org The structure-activity relationship is explored by modifying different parts of the molecule, such as the amino group and the phenylethyl moiety. nih.gov

Some benzamide derivatives have also been designed and evaluated as allosteric activators of human glucokinase (GK), an important enzyme in glucose metabolism. japsonline.com These assays measure the extent of GK activation in the presence of the test compounds. japsonline.com

Table 3: Examples of In Vitro Biological Assays for Benzamide Derivatives
Assay TypeTarget/ModelMeasured ActivityReference
Enzyme InhibitionHistone Deacetylase (HDAC1, HDAC2)IC₅₀ values nih.gov
AntiproliferativeA549, SF268 cancer cell linesMicromolar antiproliferative activity nih.gov
AntimicrobialBacterial and fungal strainsMinimum Inhibitory Concentration (MIC) nih.gov
AnticonvulsantMaximal Electroshock (MES) seizure modelED₅₀ values nih.govsemanticscholar.org
Enzyme ActivationHuman Glucokinase (GK)% Activation japsonline.com

Compound Names Mentioned in the Article

Cell-Based Assays (e.g., Cytotoxicity Assays)

Cell-based assays are fundamental in the preliminary screening of compounds for potential therapeutic applications. Cytotoxicity assays, in particular, are crucial for determining the effect of a compound on cell viability and proliferation. While direct cytotoxicity data for this compound is not extensively available in the reviewed literature, studies on structurally related benzamide derivatives offer insight into the methodologies used.

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. cyberleninka.ru This assay measures the metabolic activity of cells, which is an indicator of cell viability. In studies involving N-2-(phenylamino) benzamide derivatives, these compounds were evaluated for their anti-proliferative effects on glioblastoma cell lines. nih.gov The results showed that certain derivatives could inhibit cell proliferation, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) reported for the most active compounds. nih.gov

Similarly, research on 2-amino-1,4-naphthoquinone-benzamide derivatives has demonstrated their cytotoxic potential against various cancer cell lines, including breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer cells. nih.gov These studies often compare the cytotoxic activity of the test compounds to a standard chemotherapeutic agent, such as cisplatin. nih.gov The findings indicated that some of these benzamide derivatives exhibited greater potency than the control drug against specific cell lines. nih.gov The following table summarizes representative findings for these related compounds.

Table 1: Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines

Compound Type Cell Line IC50 Value (µM) Reference
N-2-(phenylamino) benzamide derivative I-1 Glioblastoma 33.61 ± 1.15 nih.gov
N-2-(phenylamino) benzamide derivative I-8 Glioblastoma 45.01 ± 2.37 nih.gov
2-amino-1,4-naphthoquinone-benzamide 5e MDA-MB-231 0.4 nih.gov

This table is for illustrative purposes and shows data for related benzamide derivatives, not this compound itself.

Enzyme Assays (e.g., Glucokinase, DPP-IV)

Enzyme assays are critical for identifying and characterizing compounds that can modulate the activity of specific enzymes, which is a common mechanism of drug action. For derivatives of this compound, a significant area of investigation has been their effect on glucokinase, a key enzyme in glucose metabolism.

Novel phenylethyl benzamide derivatives have been synthesized and evaluated as glucokinase activators. In these studies, in vitro assays are performed to measure the fold increase in glucokinase activity at a specific glucose concentration. One such study identified a potent glucokinase activator, YH-GKA, with an EC50 of 70 nM. researchgate.net The EC50 value represents the concentration of a compound that gives a half-maximal response. Another study on acetylenyl benzamide derivatives also identified potent glucokinase activators, with some compounds exhibiting EC50 values below 40 nM. nih.gov

The research findings for these related compounds are summarized in the table below.

Table 2: Glucokinase Activation by Benzamide Derivatives

Compound Series Key Finding EC50 Value Reference
Phenylethyl benzamide Identification of YH-GKA as an active glucokinase activator. 70 nM researchgate.net

This table presents data for related benzamide derivatives and does not represent data for this compound.

While the provided outline mentions DPP-IV, the search results did not yield specific studies on the effect of this compound or its close derivatives on this enzyme.

Antimicrobial Susceptibility Testing

The evaluation of new chemical entities for antimicrobial properties is a vital area of research. For benzamide derivatives, antimicrobial susceptibility is typically assessed using established methods such as the disc diffusion technique and the micro broth dilution method to determine the minimum inhibitory concentration (MIC). nanobioletters.comnih.gov

Studies on various N-substituted benzamide derivatives have demonstrated their potential as antimicrobial agents. nanobioletters.com For instance, certain synthesized benzamide compounds have shown significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. cyberleninka.runanobioletters.com The disc diffusion method provides a qualitative assessment of antimicrobial activity by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound. nanobioletters.com The micro broth dilution method provides a quantitative measure (the MIC value), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

One study reported a benzamide derivative with MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Another investigation into novel benzamidine (B55565) derivatives found them to have significant antimicrobial activity against pathogens associated with periodontitis, with MIC values ranging from 31.25 to 125 µg/mL. nih.gov

Table 3: Antimicrobial Activity of Benzamide Derivatives

Derivative Type Method Test Organism Result Reference
N-Benzamide Disc Diffusion B. subtilis Zone of inhibition: 25 mm nanobioletters.com
N-Benzamide Disc Diffusion E. coli Zone of inhibition: 31 mm nanobioletters.com
N-Benzamide MIC B. subtilis 6.25 µg/mL nanobioletters.com
N-Benzamide MIC E. coli 3.12 µg/mL nanobioletters.com

The data in this table pertains to related benzamide structures, as direct antimicrobial data for this compound was not found.

Photosynthesis Inhibition Assays

Certain classes of chemicals, including some benzamide derivatives, are known to interfere with the process of photosynthesis, making them of interest as potential herbicides. The primary method to evaluate this activity is through photosynthesis inhibition assays, which typically measure the impact of a compound on the photosynthetic electron transport (PET) chain in isolated chloroplasts, often from spinach (Spinacia oleracea L.). nih.govmdpi.com

The inhibitory activity is quantified by the IC50 value, which in this context is the concentration of the compound required to inhibit the PET rate by 50%. Research on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides has shown that some of these compounds can inhibit PET in photosystem II (PS II). nih.gov The most active compounds in one study exhibited IC50 values around 10 µM. nih.gov Another study on (benzamidooxy)acetic acid (benzadox) identified it as an inhibitor of C4 photosynthesis, where it was found to be a competitive inhibitor of the enzyme alanine (B10760859) aminotransferase. nih.gov

Herbicides that inhibit photosynthesis disrupt the plant's ability to produce energy, leading to the generation of toxic secondary substances and ultimately, plant death. umn.edu Injury symptoms typically include yellowing (chlorosis) and death (necrosis) of leaf tissue. umn.edu

Table 4: Photosynthesis Inhibition by Benzamide-Related Compounds

Compound Class Target Method IC50 Value Reference
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides Photosystem II PET Inhibition Assay ~10 µM for most active nih.gov
N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide Photosystem II PET Inhibition Assay 44.2 µM mdpi.com

This table illustrates the methodologies and findings for related benzamide structures, not this compound.

Future Perspectives and Research Directions

Development of Novel Analogues with Enhanced Selectivity and Potency

The development of new analogues of 2-amino-N-(2-phenylethyl)benzamide is a key area of future research, with a focus on improving their selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core benzamide (B126) structure to optimize its pharmacological properties.

For instance, research on related benzamide derivatives has shown that the introduction of different substituents can significantly impact their biological activity. In one study, a series of N-arylbenzamides were synthesized with varying numbers of methoxy (B1213986) and hydroxy groups. researchgate.netnih.gov The results indicated that a trihydroxy derivative was the most promising for further optimization of the benzamide scaffold. nih.gov Another study on benzophenone (B1666685) analogues, which share some structural similarities, found that para-substitution with a sulfonamide group resulted in excellent potency against both wild-type and key mutant viruses associated with NNRTI resistance. acs.org

Furthermore, the synthesis of 2-aminobenzamide (B116534) derivatives containing a benzothiazole (B30560) and phenylamine moiety has been explored for its cytotoxic activity against tumor cell lines. researchgate.net These studies highlight how modifications to the peripheral groups of the benzamide core can fine-tune the compound's activity. For example, it was found that a 6-NO2 group on the benzothiazole ring and electron-withdrawing substitutes on the aryl ring of the acyl group were beneficial to the activity of benzothiazole acylthiourea. researchgate.net

The tables below summarize key findings from SAR studies on related benzamide and benzophenone structures, which can inform the future design of this compound analogues.

Table 1: Structure-Activity Relationship of Benzophenone Analogues acs.org

AnalogueSubstitutionPotency against Wild-Type VirusPotency against K103N MutantPotency against Y181C Mutant
42d para-sulfonamideExcellentExcellentExcellent
18a/19 p-chloro replaced with trifluoromethylActiveActiveLess potent than chloro-substituted
13 N-hydroxylated linkerSignificantly less potent--

Table 2: Cytotoxicity of 2-Aminobenzamide Derivatives researchgate.net

CompoundMoietyIC50 against A549 Cell Line (µM)
3a Benzothiazole and phenylamine24.59
3c Benzothiazole and phenylamine29.59

Exploration of New Therapeutic Applications and Target Pathways

While initial research has identified promising activities for this compound and its analogues, a significant avenue for future investigation lies in exploring new therapeutic applications and elucidating their underlying mechanisms of action. The versatility of the benzamide scaffold suggests potential in a variety of disease areas.

For example, novel phenylethyl benzamide derivatives have been identified as potent glucokinase activators for the potential treatment of type 2 diabetes mellitus. nih.gov One such compound, YH-GKA, demonstrated significant glucose-lowering activity in animal models. nih.gov In another study, N-2-(phenylamino) benzamide derivatives were designed as anti-glioblastoma agents, showing the ability to inhibit COX-2 and repress tumor growth in preclinical models. nih.gov These compounds were found to downregulate key signaling molecules such as PGE2, VEGF, and MMP-9, and to modulate STAT3 activation. nih.gov

The discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, further broadens the therapeutic potential of this chemical class. nih.gov Additionally, a novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key mediator of multidrug resistance. mdpi.com

Future research will likely focus on screening these compounds against a wider range of biological targets and disease models. Identifying the specific signaling pathways modulated by these molecules will be critical for understanding their therapeutic potential and for the development of targeted therapies.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods offers a powerful strategy to accelerate the discovery and optimization of novel this compound derivatives. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) can provide valuable insights into the molecular interactions and properties of these compounds, guiding the design of more effective analogues.

For instance, computational analysis has been used to interpret the antioxidant properties of amino-substituted benzamide derivatives, demonstrating that protonated systems are better antioxidants and that electron-donating groups enhance this activity. researchgate.netnih.gov In the study of VKNG-2, molecular docking simulations predicted the strongest interaction with the ABCG2 transporter, which was subsequently confirmed by experimental data. mdpi.com DFT studies on related sulfonamide-based compounds have been employed to understand their optoelectronic characteristics, which are relevant for applications in materials science and drug delivery. edu.krd

The integration of these computational approaches with experimental validation allows for a more rational and efficient drug discovery process. For example, the one-pot, three-component chemical functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide groups has been investigated, demonstrating the potential for creating novel materials with specific functionalities. researchgate.net

Future research will undoubtedly see an increased reliance on these integrated approaches. Advanced computational models will be used to predict the activity and properties of virtual libraries of this compound analogues, allowing researchers to prioritize the synthesis and testing of the most promising candidates. This will not only save time and resources but also enhance the probability of discovering novel therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the standard synthetic protocols for preparing 2-amino-N-(2-phenylethyl)benzamide and its derivatives?

The compound is typically synthesized via nucleophilic acyl substitution. For example, derivatives can be prepared by reacting 2-aminobenzoic acid derivatives with phenethylamine or substituted amines under reflux conditions using coupling agents like thionyl chloride or carbodiimides. Key parameters include solvent choice (e.g., anhydrous benzene or dichloromethane), reaction time (1–24 hours), and purification via recrystallization (e.g., from ethanol/water mixtures). Yields range from 60% to 97%, depending on substituent steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR resolves aromatic protons (δ 6.5–8.0 ppm) and phenethyl chain signals (δ 2.5–3.8 ppm). ¹³C-NMR confirms carbonyl carbons (~165–170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 255 for the parent compound) and fragmentation patterns validate the structure .

Q. What in vitro assays are appropriate for evaluating the antimicrobial potential of this compound?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours.
  • Biofilm disruption : Quantify inhibition of microbial adhesion using crystal violet staining .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store waste separately and dispose via certified hazardous waste services.
  • In case of exposure, rinse skin/eyes with water and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for exchanging protons.
  • Heteronuclear experiments (HSQC, HMBC) : Assign overlapping signals via 2D correlations.
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) to enhance antimicrobial activity.
  • Scaffold hopping : Replace the phenethyl group with morpholine or pyrimidine moieties to improve solubility or target affinity.
  • Pharmacophore modeling : Use computational tools to predict interactions with enzymes like thrombin or Factor Xa .

Q. How can X-ray crystallography determine the binding mode of this compound with target enzymes?

  • Data collection : Use high-resolution (<1.5 Å) synchrotron radiation.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis.
  • Docking validation : Compare crystallographic poses with molecular dynamics simulations .

Q. What analytical methodologies enable precise quantification of this compound in biological matrices?

  • HPLC with fluorescence detection : Use 2-aminobenzamide (2-AB) tagging for glycan-like labeling (ex/em: 330/420 nm).
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace-level detection.
  • Capillary electrophoresis : Resolve charged derivatives with UV or laser-induced fluorescence .

Q. How do substituent electronic effects influence reactivity in nucleophilic acyl substitution reactions?

Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the benzamide ring increase electrophilicity of the carbonyl carbon, accelerating reaction rates. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity, requiring harsher conditions (e.g., elevated temperatures or acid catalysts) .

Q. What computational approaches predict the pharmacokinetic properties of novel derivatives?

  • QSAR models : Corrogate logP, polar surface area, and H-bond donors with bioavailability.
  • Molecular dynamics simulations : Assess membrane permeability via lipid bilayer interactions.
  • ADMET profiling : Predict hepatic clearance and CYP450 interactions using tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(2-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(2-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.